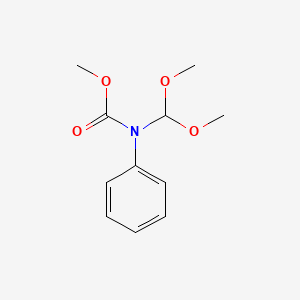
Methyl (dimethoxymethyl)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (dimethoxymethyl)phenylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (dimethoxymethyl)phenylcarbamate typically involves the reaction of phenyl isocyanate with dimethoxymethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:
Phenyl isocyanate+Dimethoxymethanol→Methyl (dimethoxymethyl)phenylcarbamate
Industrial Production Methods: In industrial settings, the production of carbamates often involves the use of phosgene-free methods to enhance safety and environmental sustainability. One such method includes the reaction of amines with dimethyl carbonate in the presence of suitable catalysts . This approach minimizes the use of hazardous materials and reduces energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (dimethoxymethyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl (dimethoxymethyl)phenylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The carbamate group can be installed and removed under mild conditions, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Carbamates are explored for their therapeutic potential in drug design and medicinal chemistry.
Wirkmechanismus
The mechanism of action of methyl (dimethoxymethyl)phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate: A simpler carbamate with similar chemical properties.
Phenyl carbamate: Another carbamate derivative with a phenyl group.
Dimethoxymethyl carbamate: A related compound with two methoxy groups.
Uniqueness: Methyl (dimethoxymethyl)phenylcarbamate stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to act as a protecting group in peptide synthesis and its potential biological activities make it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
62528-93-2 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
methyl N-(dimethoxymethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H15NO4/c1-14-10(13)12(11(15-2)16-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI-Schlüssel |
BLBNZDATEJSSLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(N(C1=CC=CC=C1)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
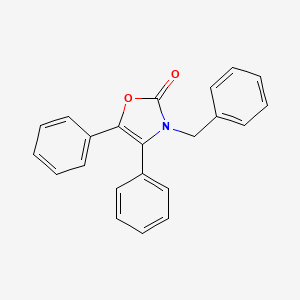
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
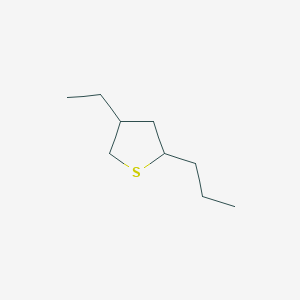

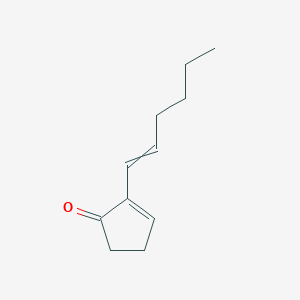

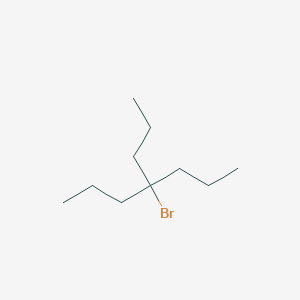
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


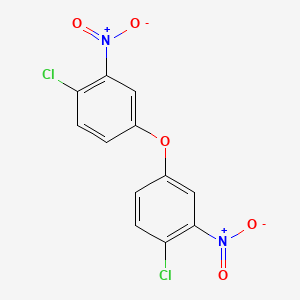

![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
